Synthesis of 2-Methyl-1-nitropropane from Isobutyraldehyde Oxime: An In-depth Technical Guide
Synthesis of 2-Methyl-1-nitropropane from Isobutyraldehyde Oxime: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-methyl-1-nitropropane from isobutyraldehyde (B47883) oxime. The document details a primary experimental protocol, presents key quantitative data in a structured format, discusses the reaction mechanism, and includes spectroscopic data for the characterization of both the starting material and the final product.
Introduction
2-Methyl-1-nitropropane is a valuable nitroalkane intermediate in organic synthesis. Its preparation from the corresponding aldoxime, isobutyraldehyde oxime, represents a direct and efficient synthetic route. This guide focuses on a catalytic oxidation method employing a heterogeneous catalyst and hydrogen peroxide as a green oxidant, offering a sustainable alternative to traditional nitration methods.
Experimental Protocols
Catalytic Oxidation of Isobutyraldehyde Oxime
A robust method for the synthesis of 2-methyl-1-nitropropane involves the oxidation of isobutyraldehyde oxime using hydrogen peroxide in the presence of a specialized catalyst.
Experimental Procedure:
A mixture of 100 g of isobutyraldehyde oxime and 260 g of propanol (B110389) (with a water content of 35%) is prepared. This mixture is continuously fed into a reactor containing 4 g of a titanium-zirconium doped microporous-mesoporous composite catalyst (with a silicon to metal ratio of 65) and 0.6 g of ammonia. Concurrently, 102 g of 50% hydrogen peroxide is metered into the reactor. The reaction is maintained at a temperature of 85°C and a pressure of 0.3 MPa. The reaction mixture is then subjected to membrane separation. The resulting supernatant is purified by desolvation to yield 2-methyl-1-nitropropane. Unreacted oxime can be recovered and recycled for subsequent oxidation reactions.[1]
Data Presentation
Physical and Chemical Properties
| Property | Isobutyraldehyde Oxime | 2-Methyl-1-nitropropane |
| CAS Number | 151-00-8 | 625-74-1 |
| Molecular Formula | C4H9NO | C4H9NO2 |
| Molecular Weight | 87.12 g/mol | 103.12 g/mol |
Reaction Parameters and Yield
| Parameter | Value |
| Isobutyraldehyde Oxime | 100 g |
| Propanol (35% water) | 260 g |
| Hydrogen Peroxide (50%) | 102 g |
| Catalyst | 4 g (titanium-zirconium doped microporous-mesoporous composite) |
| Ammonia | 0.6 g |
| Temperature | 85°C |
| Pressure | 0.3 MPa |
| Yield | 95.6% |
| Purity | 99.1% |
Data obtained from the experimental protocol outlined in Section 2.1.[1]
Spectroscopic Data
Isobutyraldehyde Oxime (C4H9NO)
| Spectroscopic Data | Values |
| ¹H NMR (CDCl₃, est.) | δ (ppm): 1.0 (d, 6H), 2.5 (m, 1H), 7.4 (d, 1H), 8.5 (br s, 1H) |
| ¹³C NMR (CDCl₃, est.) | δ (ppm): 19.0, 32.0, 155.0 |
| IR (cm⁻¹) | ~3300 (O-H stretch), ~1650 (C=N stretch) |
| Mass Spectrum (m/z) | 87 (M+), 72, 57, 41 |
2-Methyl-1-nitropropane (C4H9NO2)
| Spectroscopic Data | Values |
| ¹H NMR (CDCl₃, est.) | δ (ppm): 1.0 (d, 6H), 2.2 (m, 1H), 4.3 (d, 2H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 20.0, 28.0, 80.0[1] |
| IR (Vapor Phase, cm⁻¹) | ~2970 (C-H stretch), ~1550 (asymmetric NO₂ stretch), ~1380 (symmetric NO₂ stretch) |
| Mass Spectrum (m/z) | 103 (M+), 57, 43, 41 |
(Note: Estimated NMR values are based on typical chemical shifts for similar functional groups.)
Reaction Mechanism and Catalyst
The oxidation of isobutyraldehyde oxime to 2-methyl-1-nitropropane with hydrogen peroxide is catalyzed by a titanium-zirconium doped microporous-mesoporous composite material. The proposed mechanism involves the formation of a hydroperoxo-metal species upon the reaction of hydrogen peroxide with the metal centers (Ti or Zr) in the catalyst. This reactive oxygen species then acts as the oxidant. The reaction is believed to proceed through a nucleophilic attack of the oxime nitrogen on the electrophilic oxygen of the hydroperoxo-metal complex, followed by rearrangement to form the nitroalkane and regenerate the catalyst.
The use of a microporous-mesoporous composite material provides a high surface area and tailored active sites, enhancing the catalytic efficiency and selectivity of the reaction.
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of 2-methyl-1-nitropropane.
Caption: Experimental workflow for 2-methyl-1-nitropropane synthesis.
Figure 1. Structure of 2-Methyl-1-nitropropane with IUPAC numbering.
